7-Fluoro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Fluoro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by the presence of fluorine atoms, a hydroxyphenyl group, and a chromeno-pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with an appropriate amine.
Fluorination: The fluorine atoms are introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxyphenyl Group Addition: The hydroxyphenyl group is added through a coupling reaction using a suitable phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the chromeno-pyrrole core can be reduced to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonic devices.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cell signaling.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2-(4-fluorobenzyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methoxy group instead of a hydroxy group.
7-Fluoro-2-(4-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 7-Fluoro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyphenyl group enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C24H15F2NO4 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
7-fluoro-2-[(4-fluorophenyl)methyl]-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H15F2NO4/c25-15-6-4-13(5-7-15)12-27-21(14-2-1-3-17(28)10-14)20-22(29)18-11-16(26)8-9-19(18)31-23(20)24(27)30/h1-11,21,28H,12H2 |
InChI Key |
YJMBJBBFEIOECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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